2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-[(4-methoxyphenyl)sulfanyl]pyrazine
CAS No.: 2549051-72-9
Cat. No.: VC11885125
Molecular Formula: C16H16N4OS
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549051-72-9 |
|---|---|
| Molecular Formula | C16H16N4OS |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-(3,5-dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)sulfanylpyrazine |
| Standard InChI | InChI=1S/C16H16N4OS/c1-11-10-12(2)20(19-11)15-16(18-9-8-17-15)22-14-6-4-13(21-3)5-7-14/h4-10H,1-3H3 |
| Standard InChI Key | NFAHNDQRYVZHJY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C |
| Canonical SMILES | CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s structure comprises:
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Pyrazine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 4.
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3,5-Dimethylpyrazole: Attached at position 2 of the pyrazine, contributing steric bulk and hydrogen-bonding potential .
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4-Methoxyphenylsulfanyl group: Positioned at position 3, enhancing lipophilicity and electronic effects.
Table 1: Molecular Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄OS |
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | 2-(3,5-Dimethylpyrazol-1-yl)-3-(4-methoxyphenyl)sulfanylpyrazine |
| SMILES | CC1=CC(=NN1C2=NC=CN=C2SC3=CC=C(C=C3)OC)C |
| InChIKey | NFAHNDQRYVZHJY-UHFFFAOYSA-N |
The sulfanyl (-S-) bridge and methoxy (-OCH₃) group influence solubility and reactivity, with the former enabling disulfide bond formation and the latter modulating electronic density .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via cyclocondensation reactions, typically involving:
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Diketone intermediates: Reacted with hydrazine derivatives under reflux conditions in ethanol or acetic acid .
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Regioselective functionalization: Ensures precise substitution at the pyrazine C2 and C3 positions.
Example Protocol :
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Step 1: React ethyl trifluoroacetate with sodium methoxide and 4-methoxyacetophenone to form a diketone intermediate.
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Step 2: Treat the diketone with 3,5-dimethylpyrazole-1-carbohydrazide in ethanol under reflux for 12–24 hours.
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Purification: Chromatography or recrystallization yields the final product (purity >95%).
Spectroscopic Characterization
Analytical Data
Physicochemical Properties
Table 2: Key Properties
| Property | Value/Description |
|---|---|
| Solubility | Soluble in DMSO, methanol; insoluble in water |
| Stability | Stable at RT; sensitive to strong acids/bases |
| LogP | ~3.2 (predicted) |
The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, favorable for cellular uptake .
Biological Activities and Applications
Anticancer Activity
Pyrazine derivatives demonstrate pro-apoptotic effects in cancer cells. For example:
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IC₅₀: 1.3–1.8 µM in HCT116 and SW620 colorectal cancer cells for related compounds .
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Mechanism: G2/M cell cycle arrest and caspase-3 activation .
Anti-Inflammatory Effects
Pyrazole moieties inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis . Analogous compounds show:
Research Applications
Drug Discovery
The compound serves as a scaffold for derivatization:
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Analog synthesis: Modifications at the sulfanyl or methoxy groups enhance target selectivity .
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Structure-activity relationship (SAR) studies: Optimize pharmacokinetic profiles .
Chemical Biology
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